N-benzyl-1-[(4-bromophenyl)methyl]-N-methylpiperidin-4-amine
CAS No.:
Cat. No.: VC19981877
Molecular Formula: C20H25BrN2
Molecular Weight: 373.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H25BrN2 |
|---|---|
| Molecular Weight | 373.3 g/mol |
| IUPAC Name | N-benzyl-1-[(4-bromophenyl)methyl]-N-methylpiperidin-4-amine |
| Standard InChI | InChI=1S/C20H25BrN2/c1-22(15-17-5-3-2-4-6-17)20-11-13-23(14-12-20)16-18-7-9-19(21)10-8-18/h2-10,20H,11-16H2,1H3 |
| Standard InChI Key | XAFPHMRYPYEZPB-UHFFFAOYSA-N |
| Canonical SMILES | CN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC=C(C=C3)Br |
Introduction
Structural and Chemical Characteristics
Molecular Architecture and Stereochemical Properties
The molecular formula of N-benzyl-1-[(4-bromophenyl)methyl]-N-methylpiperidin-4-amine is C21H25BrN2, with a molecular weight of 463.37 g/mol. The compound’s structure includes a piperidine ring substituted at the 4-position with an N-methyl-N-benzylamine group and a 4-bromobenzyl moiety. The presence of the bromine atom at the para position of the phenyl ring introduces distinct electronic and steric effects, influencing reactivity and intermolecular interactions. Unlike chlorinated analogs such as N-benzyl-1-[(2-chlorophenyl)methyl]-N-methylpiperidin-4-amine (C20H25ClN2, 328.9 g/mol), the bromine substituent enhances polarizability and may alter binding affinities in biological systems.
The compound is achiral due to symmetrical substitution patterns, a feature shared with its chlorinated counterpart. Its SMILES notation, CN(Cc1ccccc1)C1CCN(CC1)Cc1ccc(cc1)Br, highlights the connectivity of the piperidine ring, benzyl groups, and bromophenyl unit.
Comparative Analysis with Halogenated Analogs
Structural comparisons with chlorinated derivatives reveal key differences. For instance, replacing bromine with chlorine in the 4-position reduces molecular weight (e.g., 1-benzyl-N-[(4-chlorophenyl)methyl]piperidin-4-amine: C19H23ClN2, 314.9 g/mol) and alters halogen-specific reactivity. Bromine’s larger atomic radius and lower electronegativity compared to chlorine may enhance participation in nucleophilic aromatic substitution reactions, a property critical in medicinal chemistry.
Synthesis and Optimization Strategies
Hypothetical Synthetic Pathways
While explicit details for synthesizing N-benzyl-1-[(4-bromophenyl)methyl]-N-methylpiperidin-4-amine are unavailable, analogous compounds suggest a multi-step approach:
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Piperidine Functionalization: Initial N-methylation of piperidin-4-amine followed by benzylation introduces the N-benzyl-N-methyl group.
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Bromophenyl Incorporation: Coupling the bromophenylmethyl moiety via nucleophilic substitution or reductive amination, leveraging the reactivity of the bromine atom.
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Purification: Techniques such as column chromatography or recrystallization ensure high purity, as employed in the synthesis of chlorinated analogs.
Industrial-scale production might adopt continuous flow reactors to enhance yield, a method validated for similar piperidine derivatives.
Reaction Condition Optimization
Key parameters include:
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Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states in substitution reactions.
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Catalysts: Palladium or copper catalysts for cross-coupling reactions involving the bromophenyl group.
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Temperature Control: Moderate heating (50–80°C) to balance reaction rate and byproduct formation.
Applications in Medicinal Chemistry and Drug Development
Lead Compound Optimization
The bromophenyl moiety offers a strategic handle for structure-activity relationship (SAR) studies. Introducing electron-withdrawing groups at the benzene ring could modulate receptor affinity, while varying the N-alkyl substituents might alter metabolic stability.
Neurological Disorder Therapeutics
Given the prevalence of piperidine scaffolds in antipsychotics (e.g., risperidone), this compound could serve as a precursor for novel dopamine D2 receptor partial agonists. Preclinical assays assessing D2 binding and functional activity are warranted .
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